ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE
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Overview
Description
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate: is a bioactive chemical compound with the molecular formula C18H25NO4S and a molecular weight of 351.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aniline, p-(5-phenylpentyloxy)-, methanesulfonate typically involves the reaction of aniline derivatives with appropriate alkylating agents under controlled conditions. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines.
Scientific Research Applications
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of aniline, p-(5-phenylpentyloxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to aniline, p-(5-phenylpentyloxy)-, methanesulfonate include:
Aniline derivatives: Compounds with similar structural features and functional groups.
Phenylpentyloxy compounds: Molecules with similar alkyl chains and aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential bioactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
101865-16-1 |
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Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
methanesulfonic acid;4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C17H21NO.CH4O3S/c18-16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15;1-5(2,3)4/h1,3-4,7-8,10-13H,2,5-6,9,14,18H2;1H3,(H,2,3,4) |
InChI Key |
IOZMTNGOEBYEPS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)[NH3+] |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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